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Compound of Interest

Compound Name: (2-Aminothiazol-4-yl)methanol

Cat. No.: B021201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectral data for the heterocyclic compound (2-Aminothiazol-4-
yl)methanol. Due to the limited availability of directly published experimental spectra for this

specific molecule, this guide presents predicted spectral data based on the analysis of

structurally related compounds. It also outlines a general experimental protocol for acquiring

such data. This information is crucial for the structural elucidation and quality control of this

important chemical intermediate in medicinal chemistry and drug development.

Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (2-
Aminothiazol-4-yl)methanol. These predictions are derived from the known spectral data of

2-aminothiazole and consider the substituent effects of the hydroxymethyl group at the C4

position.

Table 1: Predicted ¹H NMR Spectral Data for (2-Aminothiazol-4-yl)methanol
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Protons
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H5 (thiazole ring) ~6.7 Singlet

-CH₂OH (methylene) ~4.5 Singlet

-NH₂ (amino) ~7.0 Broad Singlet

-OH (hydroxyl) Variable Broad Singlet

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for (2-Aminothiazol-4-yl)methanol

Carbon Atom Predicted Chemical Shift (δ, ppm)

C2 (thiazole ring) ~168

C4 (thiazole ring) ~150

C5 (thiazole ring) ~108

-CH₂OH (methylene) ~58

Solvent: DMSO-d₆

Experimental Protocol for NMR Spectroscopy
Obtaining high-resolution NMR spectra is fundamental for the structural verification of (2-
Aminothiazol-4-yl)methanol. Below is a generalized experimental protocol for acquiring ¹H

and ¹³C NMR data.

1. Sample Preparation:

Accurately weigh 5-10 mg of the purified (2-Aminothiazol-4-yl)methanol.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃, or MeOD) in a clean, dry 5 mm NMR tube.
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Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift

referencing (δ = 0.00 ppm).[1]

2. NMR Instrument Parameters:

Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[2]

For ¹H NMR:

Set the spectral width to approximately 16 ppm.

The number of scans can range from 16 to 64, depending on the sample concentration.

A relaxation delay of 1-2 seconds is generally sufficient.

For ¹³C NMR:

Set the spectral width to approximately 220 ppm.

A significantly larger number of scans (e.g., 1024 or more) is required due to the low

natural abundance of the ¹³C isotope.

Proton decoupling is employed to simplify the spectrum and enhance signal-to-noise.

3. Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS).

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
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Workflow for NMR-Based Structural Elucidation
The following diagram illustrates the general workflow for the structural analysis of a

synthesized compound like (2-Aminothiazol-4-yl)methanol using NMR spectroscopy.
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A generalized workflow for NMR-based structural elucidation.

This guide serves as a foundational resource for professionals engaged in the synthesis and

characterization of thiazole-based compounds. While the provided NMR data is predictive, it

offers a reliable starting point for spectral assignment and structural confirmation. For definitive

analysis, it is always recommended to acquire experimental data on a purified sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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